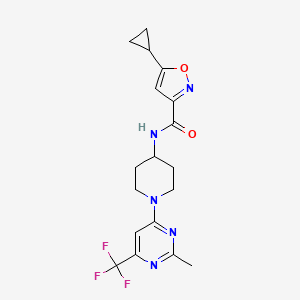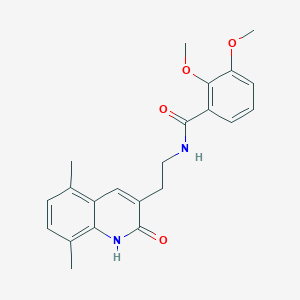
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide composed of 15 amino acids and has been found to have a wide range of beneficial effects on the body. In
科学的研究の応用
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair. This compound has been shown to accelerate the healing of various injuries, such as tendon and ligament injuries, muscle tears, and bone fractures. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is not fully understood, but it is believed to work through several different pathways. It has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. This compound also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the body. It promotes the healing of various tissues, including tendons, ligaments, muscles, and bones. It also has neuroprotective effects and may be useful in the treatment of neurological disorders. This compound has been shown to reduce inflammation and promote angiogenesis, which may be beneficial in the treatment of cardiovascular disease.
実験室実験の利点と制限
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several advantages for lab experiments, including its ability to promote tissue repair and reduce inflammation. However, there are also limitations to its use in lab experiments. This compound is a synthetic peptide that requires specialized equipment and skilled personnel for synthesis. It is also relatively expensive compared to other research chemicals, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cardiovascular disease. This compound has been shown to promote angiogenesis and reduce inflammation, which may be beneficial in the treatment of heart disease. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
特性
IUPAC Name |
2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c18-12-3-1-2-4-13(12)24-15-8-23-14-7-10(22-9-16(19)20)5-6-11(14)17(15)21/h1-8H,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQISBFFPNNURTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

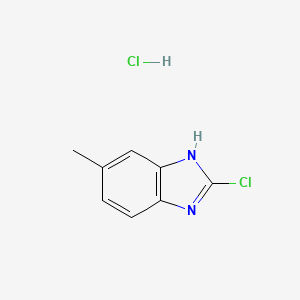
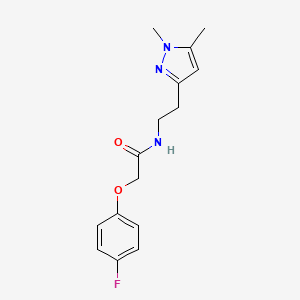
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
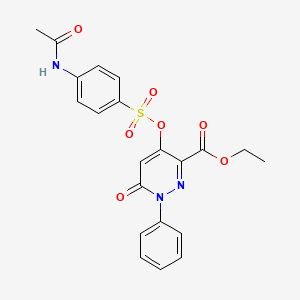
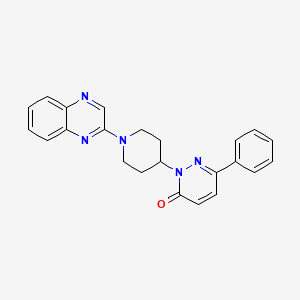
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
